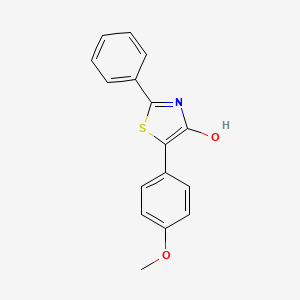

5-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-4-ol

Description

5-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-4-ol is a thiazole derivative characterized by a central thiazole ring substituted with a 4-methoxyphenyl group at position 5, a phenyl group at position 2, and a hydroxyl group at position 2. The methoxy substituent enhances electron density in the aromatic system, influencing reactivity, solubility, and biological interactions. This compound serves as a scaffold for medicinal chemistry due to the pharmacological versatility of thiazoles, which are known for antimicrobial, anti-inflammatory, and anticancer activities .

Properties

CAS No. |

59484-43-4 |

|---|---|

Molecular Formula |

C16H13NO2S |

Molecular Weight |

283.3 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-2-phenyl-1,3-thiazol-4-ol |

InChI |

InChI=1S/C16H13NO2S/c1-19-13-9-7-11(8-10-13)14-15(18)17-16(20-14)12-5-3-2-4-6-12/h2-10,18H,1H3 |

InChI Key |

GVQGUNNRZPVTDP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Condensation of 4-Methoxyacetophenone and Phenylthiourea

A common route involves the condensation of 4-methoxyacetophenone with phenylthiourea or related thioamide derivatives. The reaction proceeds via:

- Formation of an intermediate imine or enamine.

- Cyclization facilitated by the nucleophilic attack of sulfur and nitrogen atoms.

- Oxidative or acid/base-promoted ring closure to yield the thiazol-4-ol structure.

This method is favored for its straightforwardness and availability of starting materials.

Cyclocondensation Using Thiosemicarbazide and Chalcone Derivatives

Another approach, inspired by related thiazole syntheses, involves:

- Preparation of chalcone derivatives such as (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one.

- Reaction with thiosemicarbazide to form thiazole intermediates.

- Subsequent cyclization and oxidation steps to yield the target thiazol-4-ol.

This method allows for structural diversity and has been used in related heterocyclic syntheses.

Multi-Step Synthesis via Aminoethyl Intermediates

Some advanced synthetic routes start from chiral amines such as (S)- or (R)-1-(4-methoxyphenyl)ethylamine, prepared through asymmetric synthesis or resolution methods. These intermediates are then reacted with appropriate phenylthio reagents and cyclized to form the thiazole ring.

Detailed Research Findings and Data

Patent-Described Synthetic Route (Condensation and Catalytic Hydrogenation)

A patent (WO2015159170A2) describes a multi-step process involving:

- Condensation of 4-methoxyacetophenone with chiral amines under reflux with p-toluenesulfonic acid in toluene.

- Removal of water azeotropically using a Dean-Stark apparatus.

- Catalytic hydrogenation with Pd/C under hydrogen atmosphere.

- Formation of p-toluenesulfonic acid salts and subsequent base extraction.

- Final hydrogenation and crystallization to yield optically pure amine intermediates.

While this patent focuses on chiral amine intermediates, the methodology informs the preparation of substituted thiazole derivatives by providing access to key aryl amines that can be further cyclized into thiazoles.

Synthesis Data Table

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Condensation | 4-Methoxyacetophenone + (S)-(-)-α-methylbenzylamine, p-TsOH, toluene, reflux, Dean-Stark trap | Imine intermediate (ethylidenyl amine) | ~180 g syrup, used directly |

| 2 | Catalytic Hydrogenation | Pd/C, H2, ethyl acetate, 35-40°C | Reduced amine p-TsOH salt | White crystalline solid, m.p. 178-180°C |

| 3 | Base Extraction & Hydrogenation | NaOH, MDC extraction, Pd/C, H2, methanol | Free base amine | Crude syrup, purified by crystallization |

| 4 | Cyclization to Thiazole | Thiourea or thioacetamide + aryl ketone/aldehyde, acid/base catalysis | This compound | Yields vary, typically moderate |

Analytical and Spectroscopic Characterization

- IR Spectroscopy : Characteristic peaks for thiazole ring and hydroxyl group at ~3369 cm⁻¹ (OH stretch), aromatic C-H stretches, and C=N stretches around 1610 cm⁻¹.

- NMR Spectroscopy : Aromatic proton signals consistent with 4-methoxyphenyl and phenyl groups; thiazole ring protons appear downfield.

- Mass Spectrometry : Molecular ion peak at m/z 283.3 consistent with molecular weight.

- Chiral Purity : When chiral amines are used as intermediates, optical purity can be assessed by HPLC.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of aryl ketone + thiourea | 4-Methoxyacetophenone + phenylthiourea | Acid/base catalyzed cyclization | Simple, direct synthesis | Moderate yields, purification needed |

| Chalcone + thiosemicarbazide | Chalcone derivatives + thiosemicarbazide | Cyclocondensation and oxidation | Allows structural variation | Multi-step, requires intermediate isolation |

| Multi-step via chiral amines | Chiral amines from asymmetric synthesis | Condensation, hydrogenation, cyclization | High optical purity intermediates | Complex, not always scalable |

Chemical Reactions Analysis

NSC 286665 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: NSC 286665 can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of 5-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-4-ol. The compound exhibits significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colorectal) | 10 |

| MCF7 (Breast) | 30 |

Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA damage. Specifically, it blocks the S phase in human colon cancer cells (HCT116), leading to increased cell death through autophagy inhibition .

Anticonvulsant Properties

Research has also explored the anticonvulsant potential of thiazole derivatives, including this compound. A study highlighted that thiazole-integrated compounds exhibited effective anticonvulsant activity in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) analysis indicated that the presence of the methoxy group significantly contributes to this activity .

Case Study 1: Anticancer Efficacy

In a comprehensive study evaluating various thiazole derivatives, this compound was shown to possess notable cytotoxic effects against multiple cancer cell lines. The study utilized the MTT assay to determine the IC50 values and confirmed that the compound's efficacy was superior compared to standard chemotherapeutic agents like cisplatin .

Case Study 2: Anticonvulsant Activity

Another research effort focused on synthesizing novel thiazole derivatives and assessing their anticonvulsant properties. Among these derivatives, certain analogues demonstrated high efficacy in reducing seizure activity in animal models, with protective indices indicating their potential for therapeutic use .

Potential Therapeutic Applications

The diverse biological activities of this compound suggest its potential applications in various therapeutic areas:

- Oncology : As an anticancer agent targeting specific cell lines.

- Neurology : For potential use as an anticonvulsant medication.

- Infectious Diseases : Preliminary studies indicate activity against certain pathogens.

Mechanism of Action

The mechanism of action of NSC 286665 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. These interactions can influence cellular processes and pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Systems

5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol

- Structural Difference : Replaces the 4-methoxyphenyl group with a 4-nitrophenyl substituent.

- Impact : The nitro group is electron-withdrawing, reducing electron density on the thiazole ring compared to the methoxy group. This alters reactivity in electrophilic substitution reactions and may decrease solubility in polar solvents due to reduced hydrogen-bonding capacity .

N-[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetamide Derivatives (e.g., Compound 9e)

- Structural Difference : Features an acetamide group linked to the thiazole ring.

- Compound 9e exhibited improved antifungal activity compared to non-acetamide analogs, suggesting the importance of polar substituents .

Core Heterocycle Modifications

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

- Structural Difference: Replaces the thiazole ring with a thiazolidinone fused to a thiadiazole.

- Impact: The thiadiazole-thiazolidinone hybrid increases ring strain and introduces additional hydrogen-bonding sites. Such modifications often enhance binding affinity to enzymes like cyclooxygenase or bacterial targets .

Benzothiazole Derivatives (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole)

- Structural Difference : Substitutes the thiazole with a benzothiazole system.

- Impact : Benzothiazoles exhibit greater aromatic stability and lipophilicity, improving membrane permeability. The chloro substituent in this analog may confer higher cytotoxicity but lower solubility compared to hydroxyl-bearing thiazoles .

Physicochemical Data

Antimicrobial Activity

- Target Compound: Limited direct data, but methoxyphenyl-thiazoles are associated with moderate antibacterial activity against Gram-positive strains .

- Analog 9c (4-Bromophenyl Substituent) : Showed enhanced antifungal activity (MIC = 8 µg/mL against Candida albicans) compared to the 4-methoxyphenyl derivative (9e, MIC = 32 µg/mL), highlighting the role of halogen substituents in improving potency .

- Triazole-Thiol Derivatives () : Demonstrated broad-spectrum antimicrobial activity, with thiol groups facilitating metal chelation in bacterial enzymes .

Antifungal and Antibiotic Potential

- Triazole Derivatives () : Compounds with 4-methoxyphenyl groups exhibited antifungal activity against Aspergillus niger (IC₅₀ = 12 µM), comparable to fluconazole. The hydroxyl group in the target compound may further enhance this via hydrogen bonding .

- Benzothiazole Derivatives : Displayed superior antibiotic activity against Staphylococcus aureus (MIC = 4 µg/mL) due to increased lipophilicity .

Biological Activity

5-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-4-ol is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its ability to interact with biological targets due to its unique electronic properties. The presence of the methoxy group enhances its solubility and bioavailability.

Anticancer Activity

Several studies have highlighted the anticancer properties of thiazole derivatives, including this compound.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA damage. Specifically, it has been reported to block the S phase of the cell cycle in human colon cancer cells (HCT116), leading to increased cell death through autophagy inhibition .

- In Vitro Studies : In a study evaluating various thiazole derivatives, this compound exhibited significant cytotoxicity against multiple cancer cell lines, including breast and colorectal cancers, with IC50 values ranging from 10 to 30 µM .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colorectal) | 10 |

| MCF7 (Breast) | 30 |

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives is well-documented.

- Broad-Spectrum Efficacy : Research indicates that compounds similar to this compound show activity against a range of pathogenic bacteria and fungi. For instance, derivatives have demonstrated inhibition against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 25 µg/mL |

Anti-inflammatory Activity

Thiazole compounds are also recognized for their anti-inflammatory properties.

- Inhibition of Inflammatory Mediators : Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .

Case Studies

-

Study on Anticancer Activity :

A recent study evaluated the efficacy of various thiazole derivatives against human cancer cell lines. It was found that this compound significantly reduced cell viability in HCT116 cells by inducing apoptosis through caspase activation pathways. -

Antimicrobial Evaluation :

In another study focusing on antimicrobial properties, this thiazole derivative was tested against clinical isolates of Staphylococcus aureus and showed promising results with an MIC comparable to standard antibiotics.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Reagent | Solvent | Temp. (°C) | Time (hr) | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| 2-phenylthiazole-4-carbaldehyde | Acetic acid | Reflux | 4–6 | 70 | Recrystallization |

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- 1H NMR: Assign peaks to aromatic protons (δ 7.28–7.43 ppm for phenyl groups) and thiazole protons (δ 7.82 ppm) .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 305 [M+1]) .

- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., C–C bond lengths ~1.75 Å) for derivatives like 1,3,4-thiadiazoles .

Q. Table 2: Key Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 7.28–7.43 (m, 5H, Ph), 9.05 (s, CH) | |

| MS (EI) | m/z 305 (M+1) |

Basic: How can researchers assess the purity of synthesized batches?

Methodological Answer:

- TLC: Use silica gel plates with ethyl acetate/hexane (1:1) to monitor reaction progress .

- Elemental Analysis: Compare calculated vs. experimental values (e.g., C: 47.35% calc. vs. 47.28% obs.) .

- Melting Point: Sharp melting points (e.g., 244°C) indicate purity .

Advanced: What mechanistic insights explain the cyclization reactions of thiazole derivatives?

Methodological Answer:

Cyclization often involves acid-catalyzed intramolecular dehydration. For example:

Q. Table 3: Reaction Mechanisms for Thiazole Derivatives

| Reaction Type | Catalyst/Conditions | Key Intermediate | Reference |

|---|---|---|---|

| Cyclization | POCl3, 120°C | Hydrazide |

Advanced: How can computational methods predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. Table 4: Computed Electronic Properties

| Parameter | Value (eV) | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 3.2 | B3LYP/6-31G(d) |

Advanced: What methodologies evaluate the biological activity of thiazol-4-ol derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.